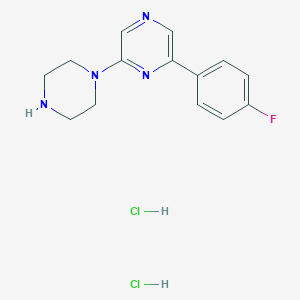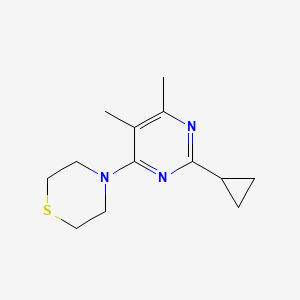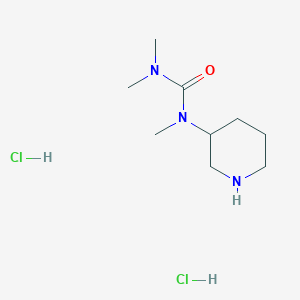![molecular formula C15H18BrN5O2 B6456802 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2549042-09-1](/img/structure/B6456802.png)
1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione, also known as 5-bromopyrimidin-2-ylpiperidine-3-cyclopropylimidazolidine-2,4-dione, is an important synthetic intermediate in the pharmaceutical industry. It is a heterocyclic compound that has been used in the synthesis of a variety of active pharmaceutical ingredients (APIs). It is a versatile building block for the synthesis of a wide range of compounds, including those with potential therapeutic applications.
科学的研究の応用
1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dioneidin-2-ylpiperidine-3-cyclopropylimidazolidine-2,4-dione has been used in a number of scientific research applications. It has been used as a building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). It has also been used in the synthesis of compounds for use in drug discovery and development. Additionally, it has been used in the synthesis of compounds for use in molecular biology, such as for the study of protein-protein interactions.
作用機序
Target of Action
Similar compounds with a bromopyrimidinyl and piperidinyl structure have been used in various biochemical research . Further experimental studies are required to identify the specific targets of this compound.
Biochemical Pathways
Compounds with similar structures have been used in various biochemical contexts . The downstream effects would depend on the specific targets and the biochemical context.
実験室実験の利点と制限
The use of 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dioneidin-2-ylpiperidine-3-cyclopropylimidazolidine-2,4-dione in laboratory experiments has a number of advantages. It is a versatile building block for the synthesis of a wide range of compounds, including those with potential therapeutic applications. It is also relatively easy to synthesize, and it is relatively inexpensive. However, there are also some limitations. For example, the reaction conditions necessary for its synthesis can be difficult to control, and it can be difficult to obtain a high yield of the desired product.
将来の方向性
There are a number of potential future directions for the research and development of 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dioneidin-2-ylpiperidine-3-cyclopropylimidazolidine-2,4-dione. These include further research into its potential therapeutic applications, as well as the development of improved synthesis methods. Additionally, further research into its mechanism of action could lead to the development of new and more effective therapeutic agents. Additionally, further research into its biochemical and physiological effects could lead to the development of new and more effective treatments for a variety of diseases and conditions. Finally, further research into its advantages and limitations for laboratory experiments could lead to the development of improved synthesis methods and improved yields of the desired product.
合成法
The synthesis of 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dioneidin-2-ylpiperidine-3-cyclopropylimidazolidine-2,4-dione can be achieved through a number of different methods. The most common method involves the reaction of 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dioneidine-2-carboxylic acid with piperidine-3-cyclopropylimidazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation to form the desired product. The reaction is typically carried out in a solvent such as methanol or ethyl acetate, and the reaction temperature is usually between 80-90°C.
特性
IUPAC Name |
1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O2/c16-10-7-17-14(18-8-10)19-5-3-11(4-6-19)20-9-13(22)21(15(20)23)12-1-2-12/h7-8,11-12H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZCDWBNAJUYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6456719.png)
![4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6456721.png)
![2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6456729.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456736.png)
![[2-(pyridin-2-yl)phenyl]methanol hydrochloride](/img/structure/B6456743.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine](/img/structure/B6456750.png)
![2-cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6456761.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6456768.png)
![5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6456774.png)


![3-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456795.png)
![N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride](/img/structure/B6456806.png)
